molecular formula C18H16Cl2N4O B1663876 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea CAS No. 1184301-42-5

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

Cat. No. B1663876
CAS RN: 1184301-42-5
M. Wt: 375.2 g/mol
InChI Key: CXNCQFJNXQAFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCH79687 is a histamine antagonist that is selective for the H3 subtype. It is known chemically as N-(3,5-dichlorophenyl)-N’-[(4-(1H-imidazol-4-ylmethyl)phenyl)methyl]urea. This compound has been studied for its potential therapeutic applications, particularly in the treatment of allergic rhinitis and other conditions involving histamine regulation .

Scientific Research Applications

SCH79687 has several scientific research applications:

    Chemistry: In chemistry, SCH79687 is used as a tool compound to study histamine H3 receptor function and regulation.

    Biology: In biological research, SCH79687 is used to investigate the role of histamine H3 receptors in various physiological and pathological processes, including allergic reactions and inflammation.

    Medicine: In medical research, SCH79687 is being explored for its potential therapeutic applications in conditions such as allergic rhinitis, where histamine regulation plays a key role.

    Industry: In the pharmaceutical industry, SCH79687 is used in the development of new drugs targeting histamine H3 receptors

Preparation Methods

The synthesis of SCH79687 involves several key steps:

Chemical Reactions Analysis

SCH79687 undergoes several types of chemical reactions:

    Oxidation: SCH79687 can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the cleavage of the molecule into smaller fragments.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups on the phenyl ring, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions used but can include oxidized, reduced, and substituted derivatives of SCH79687

Mechanism of Action

SCH79687 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This antagonism prevents histamine from binding to these receptors, thereby inhibiting the downstream signaling pathways that are normally activated by histamine. The molecular targets of SCH79687 include the histamine H3 receptors, and the pathways involved include those related to histamine signaling and regulation .

Comparison with Similar Compounds

SCH79687 can be compared with other histamine H3 receptor antagonists:

    Similar Compounds: Similar compounds include thioperamide, clobenpropit, and ciproxifan, all of which are also histamine H3 receptor antagonists.

    Uniqueness: SCH79687 is unique in its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. .

properties

CAS RN

1184301-42-5

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25)

InChI Key

CXNCQFJNXQAFND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

synonyms

SD-0006;  1-[4-[3-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-5-yl]-1-piperidinyl]-2-hydroxy-ethanone;  1-[4-[5-(4-Chlorophenyl)-4-(4-pyrimidinyl)-1H-pyrazol-3-yl]-1-piperidinyl]-2-hydroxy-ethanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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